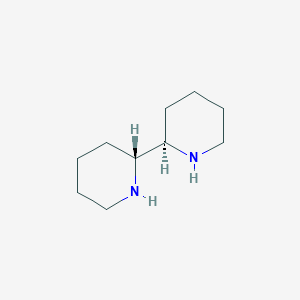
(2R,2'R)-2,2'-Bipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,2’R)-2,2’-Bipiperidine is a chiral organic compound consisting of two piperidine rings connected by a single bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Reductive Coupling: : One common method for synthesizing (2R,2’R)-2,2’-Bipiperidine involves the reductive coupling of 2-piperidone using a reducing agent such as lithium aluminum hydride (LiAlH4) under anhydrous conditions. The reaction typically proceeds at low temperatures to ensure the formation of the desired diastereomer.
-
Catalytic Hydrogenation: : Another method involves the catalytic hydrogenation of 2,2’-bipyridine using a suitable catalyst like palladium on carbon (Pd/C) under hydrogen gas. This method requires precise control of reaction conditions to achieve high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of (2R,2’R)-2,2’-Bipiperidine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of chiral catalysts and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : (2R,2’R)-2,2’-Bipiperidine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : The compound can be reduced to form different reduced derivatives using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
-
Substitution: : Nucleophilic substitution reactions can occur at the nitrogen atoms of the piperidine rings. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Various reduced forms of the bipiperidine structure.
Substitution: N-alkylated or N-acylated bipiperidine derivatives.
Applications De Recherche Scientifique
Chemistry
(2R,2’R)-2,2’-Bipiperidine is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, (2R,2’R)-2,2’-Bipiperidine is studied for its potential as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a useful tool in understanding receptor-ligand interactions.
Medicine
The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system. Its chiral nature allows for the exploration of enantioselective drug effects.
Industry
In the industrial sector, (2R,2’R)-2,2’-Bipiperidine is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which (2R,2’R)-2,2’-Bipiperidine exerts its effects involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s chiral centers play a crucial role in its binding affinity and selectivity. The pathways involved often include modulation of neurotransmitter systems or inhibition of specific enzymatic activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,2’S)-2,2’-Bipiperidine: The enantiomer of (2R,2’R)-2,2’-Bipiperidine, which may exhibit different biological activities and binding affinities.
2,2’-Bipyridine: A structurally similar compound but with nitrogen atoms in a different configuration, commonly used as a ligand in coordination chemistry.
Piperidine: The parent compound, which lacks the bipiperidine structure but shares similar chemical properties.
Uniqueness
(2R,2’R)-2,2’-Bipiperidine is unique due to its chiral nature and the presence of two piperidine rings. This structure provides distinct stereochemical properties that are not present in its analogs, making it valuable in asymmetric synthesis and chiral drug development.
Propriétés
Formule moléculaire |
C10H20N2 |
|---|---|
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
(2R)-2-[(2R)-piperidin-2-yl]piperidine |
InChI |
InChI=1S/C10H20N2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h9-12H,1-8H2/t9-,10-/m1/s1 |
Clé InChI |
CLBJZAWCBRAMRZ-NXEZZACHSA-N |
SMILES isomérique |
C1CCN[C@H](C1)[C@H]2CCCCN2 |
SMILES canonique |
C1CCNC(C1)C2CCCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


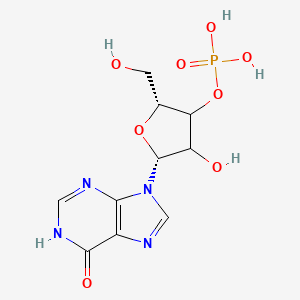
![5-Methoxy-2-methyl-7-(((1R,2S,4aR,8aS)-1,2,4a,5-tetramethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl)methyl)benzo[d]oxazol-6-ol](/img/structure/B12823961.png)
![5,6-Dimethyl-1H-benzo[d]imidazole-1-carbonitrile](/img/structure/B12823969.png)
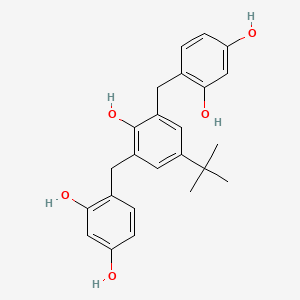
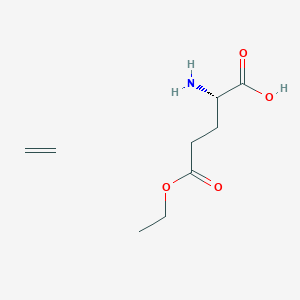
![2-(2,6-Dimethylphenyl)-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B12823979.png)
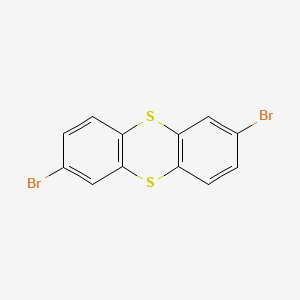
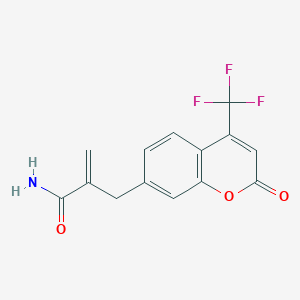
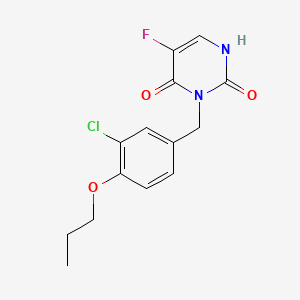
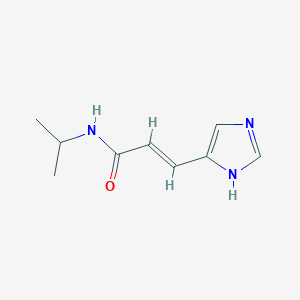



![[(2S,3S,4S,5S)-4-acetyloxy-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12824032.png)
